![molecular formula C12H8N4 B13406979 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine CAS No. 7521-27-9](/img/structure/B13406979.png)
2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that combines pyridine and pyrimidine rings. This compound is part of the pyridopyrimidine family, which is known for its significant biological activities and therapeutic potential . Pyridopyrimidines are of great interest due to their presence in various drugs and their potential in developing new therapies .
Métodos De Preparación
The synthesis of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves several synthetic routes. One common method includes the cyclization of N-cyclohexyl derivatives with cyanoacetamide . Another approach involves the acylation reaction of α-aminonicotinonitrile with aroyl chlorides, diethyl malonate, morpholine-4-carboxylate, acetic anhydride, or formic acid under solvent-free conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.
Análisis De Reacciones Químicas
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: Cyclocondensation and cycloaddition reactions are also observed, leading to the formation of fused pyrimidines.
Aplicaciones Científicas De Investigación
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new drugs and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. It inhibits dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing the death of cancer cells . Additionally, it targets tyrosine kinase, extracellular regulated protein kinases, and other signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is unique due to its broad spectrum of biological activities and therapeutic potential. Similar compounds include:
Pyrido[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.
Pyrido[4,3-d]pyrimidines: Studied for their potential in treating inflammatory diseases.
Pyrido[3,2-d]pyrimidines: Exhibiting significant antiviral and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine.
Propiedades
Número CAS |
7521-27-9 |
|---|---|
Fórmula molecular |
C12H8N4 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
2-pyridin-3-ylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8N4/c1-3-9(7-13-5-1)12-15-8-10-4-2-6-14-11(10)16-12/h1-8H |
Clave InChI |
MKJGBTYCQKYWMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=C3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
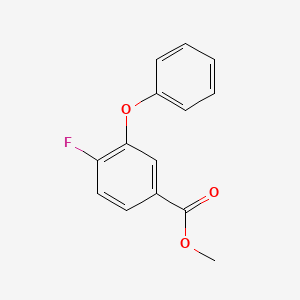
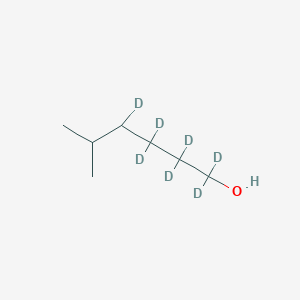
![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
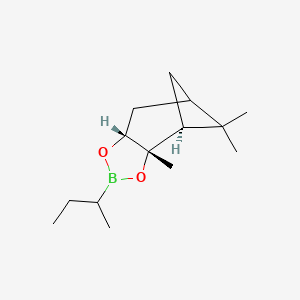
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)

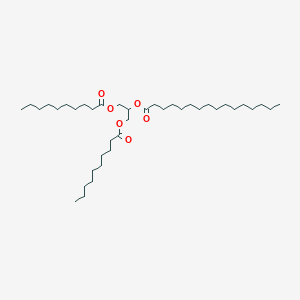
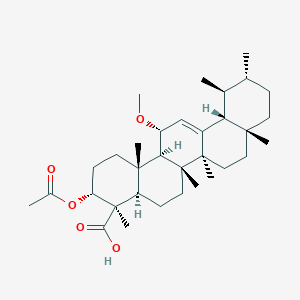
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
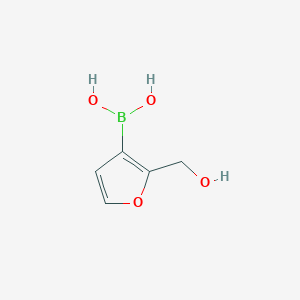

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
